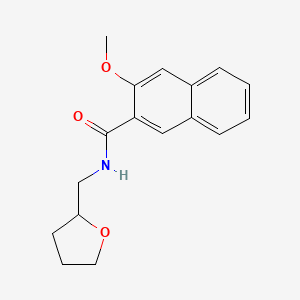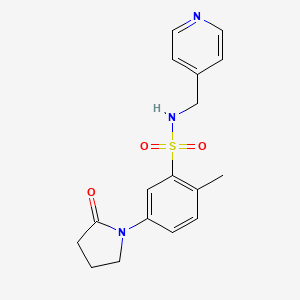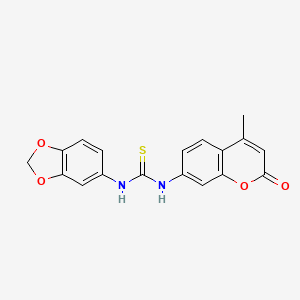
N-(2-isopropyl-6-methylphenyl)-4-(4-morpholinyl)benzamide
Descripción general
Descripción
N-(2-isopropyl-6-methylphenyl)-4-(4-morpholinyl)benzamide, commonly known as LY294002, is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K). PI3K is a key regulator of cell growth, survival, and metabolism, and its dysregulation is implicated in many diseases, including cancer, diabetes, and cardiovascular disease. LY294002 has been widely used in scientific research to investigate the role of PI3K in various cellular processes and disease states.
Mecanismo De Acción
LY294002 inhibits N-(2-isopropyl-6-methylphenyl)-4-(4-morpholinyl)benzamide by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), to form phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 is a critical second messenger that activates downstream signaling pathways, including the Akt/mTOR pathway. By inhibiting this compound, LY294002 prevents the activation of these pathways, leading to a variety of cellular effects.
Biochemical and Physiological Effects:
LY294002 has been shown to have a variety of biochemical and physiological effects. In cancer cells, LY294002 inhibits cell proliferation, induces apoptosis, and sensitizes cells to chemotherapy and radiation therapy. In diabetes, LY294002 improves insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. In cardiovascular disease, LY294002 reduces inflammation and oxidative stress, and improves vascular function. In neurodegenerative diseases, LY294002 protects neurons from apoptosis and improves cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
LY294002 has several advantages for lab experiments. It is a potent and specific inhibitor of N-(2-isopropyl-6-methylphenyl)-4-(4-morpholinyl)benzamide, making it a valuable tool for studying the function of this enzyme. It is also relatively easy to use, as it can be dissolved in DMSO or ethanol and added directly to cell culture media. However, there are also some limitations to using LY294002. It is not a selective inhibitor of this compound, as it can also inhibit other kinases, such as DNA-PK and mTOR. It also has a relatively short half-life in vivo, which can limit its effectiveness in animal studies.
Direcciones Futuras
There are several future directions for research involving LY294002. One area of interest is the development of more selective N-(2-isopropyl-6-methylphenyl)-4-(4-morpholinyl)benzamide inhibitors, which could have fewer off-target effects and be more effective in treating diseases. Another area of interest is the use of LY294002 in combination with other drugs or therapies, such as chemotherapy or radiation therapy, to enhance their effectiveness. Finally, there is interest in using LY294002 as a tool to investigate the role of this compound in specific cellular processes, such as autophagy or DNA repair.
Aplicaciones Científicas De Investigación
LY294002 has been widely used in scientific research to investigate the role of N-(2-isopropyl-6-methylphenyl)-4-(4-morpholinyl)benzamide in various cellular processes and disease states. It has been shown to inhibit the activity of all class I this compound isoforms, making it a valuable tool for studying the function of these enzymes. LY294002 has been used to investigate the role of this compound in cancer, diabetes, cardiovascular disease, and neurodegenerative diseases, among others. It has also been used to study the downstream signaling pathways activated by this compound, such as the Akt/mTOR pathway.
Propiedades
IUPAC Name |
N-(2-methyl-6-propan-2-ylphenyl)-4-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-15(2)19-6-4-5-16(3)20(19)22-21(24)17-7-9-18(10-8-17)23-11-13-25-14-12-23/h4-10,15H,11-14H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHHTYZXBFOKCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-ethoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4658811.png)
![N-[1-[(butylamino)carbonyl]-2-(2-furyl)vinyl]-2-iodobenzamide](/img/structure/B4658815.png)




![sec-butyl 2-({[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4658848.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-(4-fluorophenoxy)acetamide](/img/structure/B4658872.png)


![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-2-methylpiperidine](/img/structure/B4658896.png)
![methyl (4-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B4658898.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-propoxybenzamide](/img/structure/B4658907.png)